molecular formula C13H22Cl2N2 B13518412 3-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-amine dihydrochloride

3-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-amine dihydrochloride

Cat. No.: B13518412
M. Wt: 277.23 g/mol
InChI Key: RLJXYILVHQVDFP-UHFFFAOYSA-N
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Description

3-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-amine dihydrochloride is a chemical compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 3-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-amine dihydrochloride typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

3-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-amine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological and chemical properties .

Properties

Molecular Formula

C13H22Cl2N2

Molecular Weight

277.23 g/mol

IUPAC Name

3-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-amine;dihydrochloride

InChI

InChI=1S/C13H20N2.2ClH/c1-11-5-6-13-12(10-11)4-2-8-15(13)9-3-7-14;;/h5-6,10H,2-4,7-9,14H2,1H3;2*1H

InChI Key

RLJXYILVHQVDFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)CCCN.Cl.Cl

Origin of Product

United States

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